1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol
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Overview
Description
1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenoxy)propan-1-ol. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol
- 1-(4-Ethylpiperazinyl)-3-(4-chlorophenoxy)propan-2-ol
- 1-(4-Ethylpiperazinyl)-3-(4-methoxyphenoxy)propan-2-ol
Uniqueness
1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the piperazine and phenoxy rings. This unique structure can result in distinct pharmacological properties and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C16H26N2O2 |
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Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H26N2O2/c1-3-17-8-10-18(11-9-17)12-15(19)13-20-16-6-4-14(2)5-7-16/h4-7,15,19H,3,8-13H2,1-2H3 |
InChI Key |
XESYSLHPNHXOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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